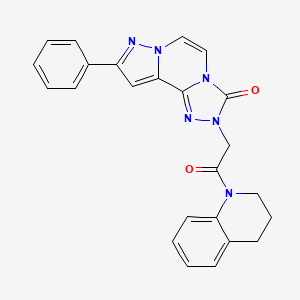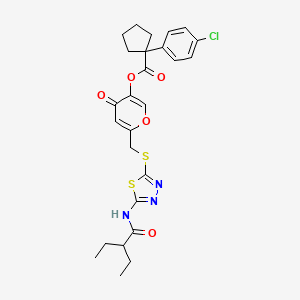
N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine, also known as DMBA, is a chemical compound that has been widely used in scientific research due to its unique properties. DMBA belongs to the class of benzothiazole derivatives, which have been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
科学的研究の応用
Neurotoxicity Studies
“N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine” and its metabolites are known to be potent neurotoxicants . They have been used in research to assess their cytotoxicity in HepG2 cells . This research is crucial for understanding the impact of these compounds on neurological health.
Insecticide/Acaricide Research
This compound is a metabolite of Amitraz, an insecticide/acaricide widely used to control parasitic diseases in honeybees . The study of this compound helps understand the efficacy and potential risks associated with the use of such pesticides.
Environmental Toxicology
Given its use in pesticides, studying “N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine” is important for environmental toxicology. It helps assess the potential environmental impact and the risks associated with its accumulation in hive products .
Computational Toxicology
This compound has been used in predictive computational toxicology methods . These studies help predict the potential toxic effects of the compound on the central and peripheral nervous systems .
Organic Synthesis
“N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine” finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis .
Polymer Synthesis
It is also an essential component in the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .
Synthesis of Imidazolinone Derivatives
“N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine” has been used in the synthesis of phenyl imidazolinone derivatives . These derivatives have potential applications in various fields, including medicinal chemistry.
Structural Analysis
The compound has been used in single-crystal X-ray diffraction analysis to confirm the structure of synthesized compounds . This is crucial in the field of crystallography and materials science.
作用機序
Target of Action
The primary target of N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine, also known as Amitraz, is the octopamine receptor of the central nervous system . Octopamine receptors play a crucial role in neurotransmission, and their activation or inhibition can lead to various physiological effects.
Mode of Action
Amitraz acts as an agonist at the octopamine receptor . It mimics the action of octopamine, a neurotransmitter in insects, leading to overstimulation of the receptor. This overstimulation causes overexcitation , leading to paralysis and death in insects . In addition, Amitraz inhibits the synthesis of monoamine oxidases and prostaglandins .
Biochemical Pathways
The activation of the octopamine receptor by Amitraz affects several biochemical pathways. The most significant is the disruption of normal neurotransmission . Overstimulation of the octopamine receptor leads to an imbalance in the nervous system, causing the insect to become overexcited and eventually paralyzed .
Pharmacokinetics
The pharmacokinetics of Amitraz involves rapid metabolism to form six metabolites during biotransformation . These metabolites include N-methyl-N′-(2,4-xylyl)formamide, Form-2’4’xylidine, 4-N-Methyl-formidoyl)amino-meta-toluix acid, 4-Formamido-meta-toluic acid, 4-Acetamido-meta-toluic acid, and 4-Amino-meta-toluic acid . The rapid metabolism suggests that Amitraz has a high bioavailability.
Result of Action
The result of Amitraz’s action is the overexcitation and subsequent paralysis and death of insects . This makes it an effective insecticide and acaricide, particularly against mites and ticks .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Amitraz. For instance, the metabolic conversion of Amitraz is essential before 6.5 hours, and then the metabolic conversion occurs after 6.5 hours This suggests that the timing of Amitraz application could be a crucial factor in its effectiveness
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-10-7-8-12(11(2)9-10)16-15-17-13-5-3-4-6-14(13)18-15/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCXFYMTGQKLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2427840.png)
![Ethyl 2-(3,4-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2427841.png)




acetate](/img/structure/B2427850.png)

![4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2427854.png)


![4-Methyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2427859.png)